Trityl azide

Overview

Description

Trityl azide is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 125 °C. This compound is commonly used in organic synthesis and as a reagent for chemical reactions. It is also used in biochemistry, pharmacology, and other scientific research applications.

Scientific Research Applications

Triflyl azide is an efficient diazo transfer reagent for the direct synthesis of sulfonyl azides from sulfonamides. This process is simple, mild, and high-yielding, and sulfonyl azides are used in various catalytic transformations to rapidly access functionalized sulfonamide derivatives (Raushel et al., 2008).

Triphenylmethyl derivatives, a class including trityl groups, are important in organic synthesis for blocking functional moieties. Their novel applications include bioconjugation, cross-linking, mass-spectrometry, fluorescence, and optics, utilizing the trityl group's ability to form a stabilized cation (Shchepinov & Korshun, 2003).

The Curtius azide method has been applied for synthesizing N-trityl peptides, where the trityl group's sensitivity to acidic reagents is mitigated under carefully selected conditions (Iselin, 1958).

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving trityl azides and their derivatives are used for labeling living cells without affecting cell viability. This method is valuable for biological and medical research, especially in cell imaging and tracking (Hong et al., 2010).

Click chemistry, utilizing reactions between azides and terminal acetylenes, is increasingly applied in drug discovery. Trityl azides can be part of these reactions, offering high dependability and specificity in forming triazole products that interact with biological targets (Kolb & Sharpless, 2003).

Tris(triazolylmethyl)amines accelerate the CuAAC reaction by stabilizing intermediates in the process, a mechanism crucial for applications in synthetic chemistry and bioconjugation (Chen et al., 2017).

Metabolic oligosaccharide engineering with azide-functionalized compounds allows for the modification of cell surface sugars in living cells, a technique useful in medical and biotechnological research (Almaraz et al., 2012).

Triazole compounds, including trityl azide derivatives, exhibit diverse biological activities and are researched for potential medicinal applications in various diseases (Zhou & Wang, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Trityl azide, like other trityl compounds, primarily targets organic compounds for various chemical reactions . The trityl moiety is often used as a protective group in organic synthesis, particularly for the protection of various functional groups such as thiols, amines, and alcohols . It is also used as a catalyst for C–C bond formation, in dye chemistry, carbohydrate chemistry, and in the synthesis of polymers and peptides .

Mode of Action

The trityl moiety interacts with its targets through a variety of chemical reactions. For instance, it can act as a neutral Lewis acid in different chemical reactions . It is also widely used in hydride abstraction reactions, both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . Furthermore, it is extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Biochemical Pathways

Trityl compounds in general have been used in a wide range of chemical processes and syntheses . They play a role in the formation of C–C bonds, dye chemistry, carbohydrate chemistry, and the synthesis of polymers and peptides .

Pharmacokinetics

Many trityl compounds are known to be well soluble in water , which could potentially influence their bioavailability.

Result of Action

The result of this compound’s action largely depends on the specific chemical reaction it is involved in. For instance, in the protection of various functional groups in organic synthesis, the trityl group can be removed under various conditions, such as reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) . In the context of hydride abstraction reactions, the trityl cation acts as an efficient activator and one-electron oxidant .

Action Environment

The action of this compound, like other chemical compounds, can be influenced by various environmental factors. For instance, the stability of trityl compounds can be affected by the presence of certain reagents or conditions, such as trifluoroacetic acid in dichloromethane, which can easily remove an alcohol protecting group . Furthermore, the solubility of trityl compounds in water suggests that the aqueous environment could influence their action and efficacy.

Properties

IUPAC Name |

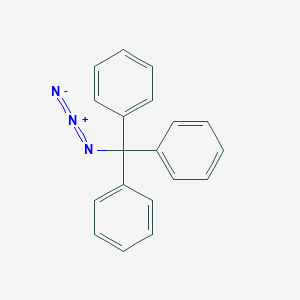

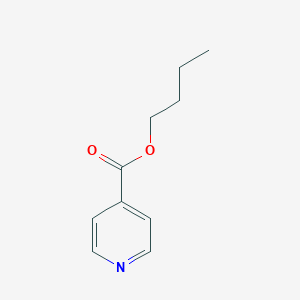

[azido(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQKHFCDZKWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065750 | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-25-2 | |

| Record name | 1,1′,1′′-(Azidomethylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl azide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34F7F3CYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trityl azide useful in studying thermal decomposition kinetics?

A1: this compound is often employed as a reference material for evaluating the kinetics of thermal decomposition processes. This is because its decomposition follows a relatively simple kinetic model, primarily first order [, ], making it suitable for validating different kinetic analysis methods like those outlined in ASTM standards E2041 and E698 [].

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound (C19H15N3) features a sterically bulky trityl group attached to an azide (-N3) functional group. The steric hindrance provided by the three phenyl rings of the trityl group influences the reactivity of the azide, potentially affecting its stability and reaction pathways [].

Q3: What analytical techniques are commonly used to study this compound?

A3: Several analytical methods are employed to characterize and study this compound. Differential Scanning Calorimetry (DSC) is frequently used to investigate its thermal decomposition behavior, determining kinetic parameters like activation energy and reaction order [, ]. Other techniques, like HPLC, are utilized to quantify this compound and related impurities in various matrices [].

Q4: Are there any known safety concerns associated with handling this compound?

A4: While the provided texts don't detail specific safety data, it's crucial to treat all azide compounds with caution. Azides are known to be potentially explosive, especially in their pure form or at elevated temperatures. Researchers should consult relevant safety data sheets and handle this compound with appropriate personal protective equipment and under controlled laboratory conditions.

Q5: What are the potential applications of this compound in organic synthesis?

A5: this compound serves as a versatile reagent in organic synthesis, particularly in reactions involving the introduction of nitrogen-containing functionalities. For instance, research indicates it can be utilized in the presence of Yb(OTF)3 as a catalyst to achieve single C-F thiolation and azidation reactions with o-(hydrosilyl)benzotrifluorides [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)